molecular formula C9H9F B8066117 2-Fluoro-4-methyl-1-vinylbenzene

2-Fluoro-4-methyl-1-vinylbenzene

Cat. No.: B8066117
M. Wt: 136.17 g/mol
InChI Key: LFTFMFOWXHPWDO-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-1-vinylbenzene is an organic compound belonging to the class of fluorinated aromatic hydrocarbons. It consists of a benzene ring substituted with a fluorine atom at the 2-position, a methyl group at the 4-position, and a vinyl group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-4-methyl-1-vinylbenzene can be synthesized through several methods, including electrophilic aromatic substitution (EAS) and cross-coupling reactions. One common approach involves the halogenation of 4-methyl-1-vinylbenzene followed by a nucleophilic substitution to introduce the fluorine atom.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The production process may involve multiple steps, including purification and separation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methyl-1-vinylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Electrophilic aromatic substitution reactions are typically carried out using strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: Products include carboxylic acids and ketones.

  • Reduction: The primary product is the corresponding alkane or alkene.

  • Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

2-Fluoro-4-methyl-1-vinylbenzene is utilized in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

  • Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.

  • Medicine: It is investigated for its potential therapeutic properties and as a precursor for pharmaceuticals.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-4-methyl-1-vinylbenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 1-fluoro-4-(trifluoromethyl)benzene

  • 2-fluoro-4-methylbenzene

  • 3-fluoro-4-methylbenzene

This comprehensive overview provides a detailed understanding of 2-Fluoro-4-methyl-1-vinylbenzene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-ethenyl-2-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c1-3-8-5-4-7(2)6-9(8)10/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTFMFOWXHPWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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